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EUROPIUM(III) CHLORIDE HEXAHYDRATE

Cat. No.: B1143472
CAS No.: 13759-92-7
M. Wt: 366.41
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Description

Significance of Lanthanide Chemistry in Contemporary Materials Science and Catalysis

The lanthanides, a series of f-block elements, possess distinct electronic configurations that give rise to unique magnetic, optical, and chemical properties. numberanalytics.comcymitquimica.com These characteristics make them indispensable in modern technology. xometry.com Their partially filled 4f orbitals, which are shielded by outer electrons, are responsible for their sharp and discrete emission spectra, a phenomenon highly valued in materials science. rsc.orgnumberanalytics.com This has led to their widespread use in phosphors for LEDs and fluorescent lamps, optical devices like lasers and night-vision goggles, and high-strength permanent magnets. cymitquimica.comlibretexts.orgsciencehistory.org

In the realm of catalysis, lanthanides are recognized for their role in accelerating a variety of chemical reactions. cymitquimica.com They function as Lewis acids and are employed in industrial processes such as petroleum refining and pollution control. cymitquimica.comnumberanalytics.com Lanthanide-based catalysts are also pivotal in organic synthesis, facilitating carbon-carbon bond-forming reactions. nih.govnih.gov The development of lanthanide catalysts, particularly for asymmetric synthesis, is an area of active research. nih.gov

Overview of Europium(III) as a Luminescent and Catalytic Ion

The europium(III) ion (Eu³⁺) is particularly renowned for its exceptional luminescent properties, most notably its intense and pure red emission. sciencehistory.orgnih.gov This luminescence arises from f-f electronic transitions, which are largely unaffected by the coordinating chemical environment, resulting in narrow emission bands. rsc.orgnih.gov This property is critical for the production of red phosphors used in televisions and computer monitors, as well as in energy-efficient fluorescent lighting and organic light-emitting diodes (OLEDs). chemicalbook.comnih.gov

As a catalytic ion, Eu³⁺ functions as a Lewis acid, capable of activating substrates in various organic transformations. rsc.org The trivalent europium ion can form complexes with organic molecules, which enhances the degradation of organic pollutants in photocatalytic applications. alfachemic.com Europium's ability to exist in two stable oxidation states, +2 and +3, also opens avenues for its use in redox catalysis. morressier.com Research has demonstrated the use of Eu³⁺ compounds, such as europium(III) trifluoromethanesulfonate, as water-tolerant Lewis acid catalysts in reactions like the Mukaiyama aldol (B89426) reaction. rsc.org

Research Scope and Focus of Europium(III) Chloride Hexahydrate in Scholarly Investigations

This compound is a primary focus in scholarly investigations due to its role as a readily available and convenient precursor for creating more complex europium-based materials. wikipedia.orgchemicalbook.com Researchers utilize it to synthesize luminescent materials, such as europium complexes with organic ligands, which are studied for applications in OLEDs, fluorescent probes, and medical imaging. chemicalbook.comnih.gov

The compound itself is used directly in catalytic studies. chemicalbook.com For instance, it is involved in the preparation of catalysts for organic synthesis and photocatalysis. chemicalbook.comalfachemic.com Its solubility in water and other solvents makes it suitable for solution-based synthesis and catalysis. wikipedia.org Detailed characterization of this compound, including its crystal structure and spectroscopic properties, is fundamental to understanding its reactivity and the properties of the materials derived from it. chemicalbook.com Luminescence spectroscopy has been used to study the thermal decomposition of EuCl₃·6H₂O, identifying various hydrated intermediates and the final formation of europium oxychloride (EuOCl). optica.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula EuCl₃·6H₂O
Molar Mass 366.41 g/mol wikipedia.org
Appearance White/colorless crystalline solid wikipedia.org
Crystal Structure Monoclinic (Hexahydrate)
Solubility Soluble in water wikipedia.org
CAS Number 13759-92-7

Properties

CAS No.

13759-92-7

Molecular Formula

Cl3EuH12O6

Molecular Weight

366.41

Origin of Product

United States

Synthetic Methodologies and Preparation of Europium Iii Chloride Hexahydrate

Precursor-Based Synthetic Routes for Europium(III) Chloride Hexahydrate

The synthesis of this compound predominantly begins with europium-based precursors, ensuring a direct and efficient pathway to the desired compound.

Direct Synthesis from Europium(III) Oxide and Hydrochloric Acid

The most prevalent and scalable method for producing high-purity this compound involves the reaction of Europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). This aqueous synthesis route is favored for its straightforward nature. The process commences with the dissolution of Europium(III) oxide powder in a concentrated solution of hydrochloric acid. Treating Eu₂O₃ with aqueous HCl is a standard method to produce hydrated europium chloride (EuCl₃·6H₂O). wikipedia.orgchemicalbook.com

Stoichiometric Considerations and Reaction Conditions

To ensure the complete conversion of the oxide and to prevent the formation of insoluble europium oxychloride (EuOCl), careful control of the reaction stoichiometry and conditions is crucial. The balanced chemical equation for this reaction is:

Eu₂O₃ + 6HCl + 9H₂O → 2EuCl₃·6H₂O

This equation highlights the necessity of an adequate supply of hydrochloric acid to fully react with the europium oxide. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized from the solution.

Advanced Crystallization Techniques for this compound

Obtaining high-quality single crystals of this compound is essential for detailed structural analysis and for its use in certain applications. Advanced crystallization techniques are employed to achieve the desired purity and crystal size.

Single Crystal Growth by Solvent Diffusion Methods

Solvent diffusion is a widely used technique for growing single crystals. This method involves the slow introduction of a "poor" solvent (an anti-solvent) into a solution of the compound in a "good" solvent. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.

One common approach is the liquid/liquid diffusion or layering technique . chemistryviews.org In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. chemistryviews.orgufl.edu Over time, the solvents diffuse into one another, creating a region of supersaturation at the interface where crystals can nucleate and grow. chemistryviews.org The slow rate of diffusion is key to forming large, well-defined crystals. chemistryviews.org

Another variation is the vapor diffusion technique . chemistryviews.orgunifr.ch Here, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing a volatile anti-solvent. chemistryviews.orgunifr.ch The vapor from the anti-solvent slowly diffuses into the solution, decreasing the compound's solubility and inducing crystallization. chemistryviews.orgunifr.ch This method is particularly suitable for small quantities of material. chemistryviews.orgunifr.ch

Solvent Diffusion Technique Description Key Advantages
Liquid/Liquid Diffusion A solution of the compound is layered with a miscible anti-solvent of different density. chemistryviews.orgufl.eduControl over the diffusion rate by adjusting the interface area and temperature.
Vapor Diffusion Vapor from a volatile anti-solvent diffuses into the compound's solution. chemistryviews.orgunifr.chSuitable for small sample sizes and allows for very slow crystallization. chemistryviews.orgunifr.ch

Optimized Crystallization Processes for Enhanced Purity and Yield

To maximize the purity and yield of this compound crystals, several factors in the crystallization process can be optimized. These include the choice of solvents, temperature control, and the rate of supersaturation.

Systematic variation of parameters such as the concentration of the macromolecule and precipitant, along with temperature, can lead to the rapid optimization of crystallization conditions. nih.gov Slow cooling of a saturated solution can also be employed to promote the growth of large, high-quality crystals. The principle is to maintain the solution in a metastable state, where nucleation is limited, allowing existing crystals to grow larger.

Derivatization and Precursor Role in Complex Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of other europium compounds and coordination complexes. wikipedia.orgchemicalbook.comsigmaaldrich.comchemdad.com Its solubility in water and other polar solvents makes it a convenient starting material for various chemical reactions. chemdad.com

Utilization as a Starting Material for Europium(III) Coordination Complexes

This compound (EuCl₃·6H₂O) is a widely used and versatile precursor for the synthesis of a variety of europium(III) coordination complexes. prochemonline.comwikipedia.org Its solubility in water and other polar solvents makes it a convenient starting material for reactions with organic ligands. cymitquimica.com The resulting europium complexes are of significant interest, primarily due to their unique and characteristic luminescent properties, which feature sharp, narrow-band red emission upon UV excitation. prochemonline.commdpi.com This phenomenon, often facilitated by an "antenna effect" where the organic ligand absorbs energy and transfers it to the central Eu³⁺ ion, is crucial for applications in optoelectronics, bio-imaging, and materials science.

The synthesis of these complexes typically involves the reaction of this compound with a chosen organic ligand in a suitable solvent. For example, highly luminescent ternary europium(III) complexes have been successfully synthesized using β-diketonate ligands. In a typical two-step process, an aqueous solution of EuCl₃·6H₂O is first reacted with a basic ethanolic solution of a β-diketone, such as 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione (B1581892) (hth), to form an aquo-complex. mdpi.com This intermediate is then further reacted with co-ligands like diphenyl sulphoxide (dpso) or triphenylphosphine (B44618) oxide (tppo) to yield stable, eight-coordinate ternary complexes. mdpi.com

Another significant application of this compound is in the synthesis of nano-sized coordination polymers. For instance, europium-based infinite coordination polymer (Eu-ICP) nanospheres have been synthesized via a one-pot solvothermal technique. rsc.org This method involves reacting EuCl₃·6H₂O with 1,4-benzenedicarboxylic acid (H₂BDC) as the organic linker in a mixed solvent system of N,N-dimethylformamide (DMF) and ethanol (B145695), with poly(vinylpyrrolidone) (PVP) acting as a stabilizing agent. rsc.org

The following table summarizes a synthetic example for a europium(III) coordination complex.

Reactants Reaction Conditions Product Yield
4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione (hth), Sodium hydroxide, this compound (EuCl₃·6H₂O)Step 1: hth and NaOH in ethanol/water, heated to 60°C. Step 2: Addition of aqueous EuCl₃·6H₂O.[Eu(hth)₃(H₂O)₂] (Aquo-complex 1)63%

Table 1: Synthesis of an eight-coordinate Europium(III) aquo-complex. mdpi.com

Synthesis of Heterometallic Europium(III)–Lutetium(III) Terephthalates

This compound serves as the europium source for the synthesis of luminescent heterometallic metal-organic frameworks (MOFs), specifically Europium(III)–Lutetium(III) terephthalates. mdpi.comsemanticscholar.org These materials, with the general formula (EuₓLu₁₋ₓ)₂bdc₃·nH₂O (where bdc is benzene-1,4-dicarboxylate), are synthesized through a direct precipitation reaction in an aqueous solution. mdpi.comsemanticscholar.orgdntb.gov.uanih.gov

The synthesis is achieved by mixing aqueous solutions of this compound and Lutetium(III) chloride hexahydrate in desired stoichiometric ratios with an aqueous solution of disodium (B8443419) terephthalate (B1205515). mdpi.comsemanticscholar.org The resulting white precipitate is then separated, washed, and dried. mdpi.com

A key finding in this synthesis is the dependence of the crystalline phase on the concentration of Eu³⁺ ions. mdpi.comsemanticscholar.orgdntb.gov.uanih.gov

At low Eu³⁺ concentrations (1–40 at%) : A mixture of two crystalline phases is formed: (EuₓLu₁₋ₓ)₂bdc₃ and (EuₓLu₁₋ₓ)₂bdc₃·4H₂O. mdpi.comsemanticscholar.orgdntb.gov.uaresearchgate.net

At high Eu³⁺ concentrations (>40 at%) : A single crystalline phase, (EuₓLu₁₋ₓ)₂bdc₃·4H₂O, is formed. mdpi.comsemanticscholar.orgdntb.gov.uaresearchgate.net

This phase change is significant as it affects the luminescent properties of the material. The (EuₓLu₁₋ₓ)₂bdc₃ phase exhibits a smaller non-radiative decay rate, leading to a higher luminescence quantum yield, particularly at low Eu³⁺ concentrations, due to the absence of Eu-Eu energy migration. mdpi.comsemanticscholar.orgnih.govresearchgate.net All the synthesized MOFs demonstrate a bright red emission characteristic of Eu³⁺ ions when excited by UV light (around 280 nm), which is absorbed by the terephthalate linker and transferred to the europium ion. mdpi.comsemanticscholar.orgnih.govresearchgate.net

The table below outlines the reactants and conditions for the synthesis of these heterometallic MOFs.

Eu³⁺ Source Lu³⁺ Source Linker Source Solvent Method Product
0.2 M this compound (EuCl₃·6H₂O)0.2 M Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O)0.3 M Disodium terephthalate (Na₂bdc)WaterDirect mixing and precipitationWhite precipitates of (EuₓLu₁₋ₓ)₂bdc₃·nH₂O

Table 2: Synthesis conditions for heterometallic Europium(III)–Lutetium(III) terephthalates. mdpi.comsemanticscholar.org

Formation of Europium(III) Terpyridyl Chelates

This compound is a key starting material for the formation of luminescent Europium(III) terpyridyl chelates. sigmaaldrich.com These complexes are of interest for applications such as biological labeling and luminescent probes due to their stable and characteristic light emission. researchgate.netrsc.org The synthesis involves reacting EuCl₃·6H₂O with a functionalized terpyridine ligand.

The terpyridine ligands themselves are often synthesized through multi-step procedures. For example, substituted terpyridines can be prepared via triazine intermediates, which allows for the introduction of various functional groups. researchgate.net These functional groups can be converted into moieties like amino diacetic acid, which, along with the terpyridine nitrogens, can effectively shield the coordinated europium ion from solvent molecules, enhancing luminescence. researchgate.net

In one synthetic approach, luminescent europium(III) terpyridine complex-bridged polysilsesquioxanes are prepared. rsc.org This involves the hydrolysis and condensation of a precursor containing a terpyridyl ligand that bears a reactive siloxane component, carried out in the presence of a europium(III) salt like EuCl₃·6H₂O. rsc.org The choice of the europium salt's counter-anion (e.g., chloride vs. perchlorate) has been shown to influence the morphology of the final material. When chloride is the counter-anion, the resulting materials are composed of irregular and aggregated nanoparticles. rsc.org

These chelates exhibit the classic "antenna effect," where the terpyridyl ligand absorbs UV light and efficiently transfers the energy to the central Eu³⁺ ion, resulting in the characteristic red emission. acs.org The synthesis can be tailored to produce complexes with specific properties for various applications in diagnostics and materials science. researchgate.netrsc.org

The following table presents data on synthesized Europium(III) complexes with substituted terpyridine and β-diketonate ligands.

Complex Ligands Coordination Geometry Key Feature
[Eu(FTPY)(TTA)₃]FTPY = 4′-(2-furyl)-2,2′:6′,2′′-terpyridine; TTA = 1,1,1-trifluoro-3-(2-theonyl)acetoneNine-coordinated {EuN₃O₆}Dual antennae (FTPY and TTA) for energy transfer
[Eu(TTPY)(TTA)₃]TTPY = 4′-(2-thienyl)-2,2′:6′,2′′-terpyridine; TTA = 1,1,1-trifluoro-3-(2-theonyl)acetoneNine-coordinated {EuN₃O₆}Dual antennae (TTPY and TTA) for energy transfer
[Eu(PTPY)(TTA)₃]PTPY = 4′-(2-pyrolyl)-2,2′:6′,2′′-terpyridine; TTA = 1,1,1-trifluoro-3-(2-theonyl)acetoneNine-coordinated {EuN₃O₆}Dual antennae (PTPY and TTA) for energy transfer

Table 3: Examples of structurally characterized nine-coordinate Europium(III) terpyridyl complexes. rsc.org

Advanced Structural Elucidation and Characterization of Europium Iii Chloride Hexahydrate and Its Derivatives

X-ray Diffraction Analysis of Crystalline Phases

Single crystal X-ray diffraction (SCXRD) offers the most definitive structural information for crystalline materials. In the study of europium(III) complexes, SCXRD has been instrumental in revealing the intricate coordination environments around the Eu(III) ion. For instance, a europium(III) coordination compound based on thiopheneacrylic acid has been synthesized and its structure elucidated by SCXRD. nih.gov This compound, triaquatris[3-(thiophen-2-yl)prop-2-enoato-κ(2) O,O']europium(III)·3-(thiophen-2-yl)prop-2-enoic acid, crystallizes in the trigonal space group R-3 and consists of a discrete molecular complex. nih.gov

In another example, the crystal structure of a two-sited europium(III) compound, [Eu(μ-O)5(OH2)2(OH)][Eu(DOTA)(H2O)]2, was determined to be in the triclinic space group P-1. chemrxiv.org This analysis revealed two distinct coordination environments for the europium(III) ions. chemrxiv.org The study of a series of nona-coordinated Eu(III) complexes with unsymmetric β-diketonate ligands and a chiral Ph-Pybox ligand has also been facilitated by SCXRD, allowing for the successful determination of their solid-state configurations. acs.org

The following table summarizes the crystallographic data for selected europium(III) complexes:

CompoundCrystal SystemSpace GroupReference
[Eu(tpa)3(H2O)3]·3(Htpa)TrigonalR-3 nih.gov
[Eu(μ-O)5(OH2)2(OH)][Eu(DOTA)(H2O)]2TriclinicP-1 chemrxiv.org
(Δ,Δ,Δ,Δ)- and (Λ,Λ,Λ,Λ)-Eu(III)4(TTP)4(bipy)4(MEK)nTetragonalP4̅c2 acs.org
[Tb(H4.5L)2(H2O)5]∙6H2OMonoclinicC2/c mdpi.com
{[Eu2(H3L)2(H2O)6]∙8H2O}nNot specifiedNot specified mdpi.com

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for the identification of crystalline phases and for confirming the purity of a synthesized compound. ncl.ac.uk It is particularly useful when growing single crystals of sufficient size and quality is challenging. nih.gov The experimental PXRD pattern of a sample is compared with known patterns from a database, such as the Crystallography Open Database (COD), or with a calculated pattern from a known single crystal structure to identify the crystalline phases present. ncl.ac.uk

In the study of europium(III) terephthalate (B1205515) metal-organic frameworks (MOFs), PXRD was used to identify the crystalline phases formed under different synthesis conditions. researchgate.net Analysis of the PXRD patterns of (EuxLu1-x)2bdc3·nH2O revealed that at Eu³⁺ concentrations between 1-40 at%, a binary mixture of (EuxLu1-x)2bdc3 and (EuxLu1-x)2bdc3·4H2O crystalline phases was formed. researchgate.net Above 40 at% Eu³⁺, only the (EuxLu1-x)2bdc3·4H2O phase was observed. researchgate.net Similarly, PXRD has been employed to confirm the successful formation of luminescent layered double hydroxides (LDHs) containing europium(III) ions. acs.org The agreement between experimental and simulated PXRD patterns confirms the phase purity of the synthesized compounds. mdpi.com

The coordination polyhedron describes the geometrical arrangement of the atoms that are directly bonded to the central europium(III) ion. The coordination number and geometry are influenced by factors such as the size of the Eu(III) ion and the nature of the coordinating ligands. Trivalent europium typically exhibits coordination numbers of eight and nine. rsc.org

Single crystal X-ray diffraction is the primary tool for elucidating these coordination details. For example, in the complex triaquatris[3-(thiophen-2-yl)prop-2-enoato-κ(2) O,O']europium(III), the Eu(III) ion is coordinated to three water molecules and three tpa ligands. nih.gov In a two-sited europium(III) complex, one Eu(III) site in the [Eu(DOTA)(H2O)]⁻ complex adopts a capped twisted square antiprismatic (cTSAP) geometry with a coordination number of nine, while the other Eu(III) site exhibits a compressed square antiprism (SAP) geometry with a coordination number of eight. chemrxiv.org In another study, the Eu³⁺ ion in a complex with a β-diketone ligand was found to be eight-coordinated. researchgate.net The coordination geometry in europium(III) nitrate (B79036) complexes has also been characterized, revealing the arrangement of the nitrate and other coordinating groups around the central metal ion. researchgate.net

The coordination environment around Eu(III) activators in layered double hydroxides has been shown to be an eightfold, oxygen-rich coordination, which is distinct from the expected sixfold coordination in the octahedral sites of the metal cations in LDHs. acs.org

ComplexCoordination NumberCoordination GeometryReference
[Eu(DOTA)(H2O)]⁻9Capped Twisted Square Antiprism (cTSAP) chemrxiv.org
Second Eu(III) site in the same crystal8Compressed Square Antiprism (SAP) chemrxiv.org
Eu(III) in LDH-ISO and LDH-NTA8Oxygen-rich environment acs.org
Eu(III) with β-diketone ligand8Not specified researchgate.net

The study of chirality in europium(III) complexes is a fascinating area of research, with implications for the development of materials with specific optical properties. A study of polymetallic europium(III) compounds with bis- or tris-β-diketonate ligands has reported the formation of conglomerate, racemic, and achiral crystal structures. nih.gov A conglomerate is a mechanical mixture of crystals of two enantiomers, while a racemate contains equal amounts of two enantiomers in the same crystal lattice. nih.gov

Specifically, conglomerate and racemic crystal structures of [(Δ,Δ,Δ,Δ,Δ,Δ)- or/and (Λ,Λ,Λ,Λ,Λ,Λ)-Eu(III)6(TTP)8(OH2)6Na4]n coordination polymers have been identified. nih.govacs.org The conglomerate crystallization appears to be influenced by the presence of sodium counterions and interactions involving the trifluoromethyl unit of the TTP ligand. nih.govacs.org The same study also reported racemic crystal structures of (Δ,Δ,Δ,Δ)-/(Λ,Λ,Λ,Λ)-Eu(III)4(TTP)4(bipy)4(MEK)2(OH2)2 tetrahedral clusters and an achiral crystal structure of the [Eu(III)2(BTP)4(OH2)2Na2]n coordination polymer. nih.gov The screw coordination arrangement of the TTP ligand was found to lead to the formation of homoconfigurational racemic Eu(III) products. nih.govacs.org

Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of molecules. These methods are essential for confirming the coordination of ligands and water molecules to the europium(III) ion.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying the coordination environment of a metal ion. By analyzing the vibrational frequencies of the bonds, one can determine if a ligand is coordinated to the metal center.

In the study of europium(III) complexes, FT-IR spectroscopy is used to confirm the coordination of ligands and water molecules. For instance, the FT-IR spectra of europium(III) terephthalate compounds show characteristic absorption bands that confirm the presence of the terephthalate ligand and coordinated water molecules. mdpi.comresearchgate.net The presence of a broad O-H stretching vibration peak around 3390 cm⁻¹ in the IR spectrum of a Tb-compound is indicative of water molecules and protonated carboxylate groups involved in hydrogen bonding. mdpi.com The absorption peak at 1415 cm⁻¹ has been associated with the stretching vibration of the C=N bond of a ligand coordinated to the Eu³⁺ ion, which is a significant indicator of coordination. researchgate.net Furthermore, the appearance of new frequency bands around 577 cm⁻¹ and 460 cm⁻¹ can provide evidence for the formation of Eu-N and Eu-O bonds, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Analysis of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of europium(III) complexes in solution. While the paramagnetic nature of the Eu(III) ion can lead to significant shifting and broadening of NMR signals, these paramagnetic effects can be harnessed to gain detailed structural insights. The interaction of the paramagnetic Eu(III) ion with the ligand's nuclei allows for the discrimination of paramagnetic effects through bonds and through the solvent. hzdr.de

In the study of europium(III) complexes, NMR is often used in conjunction with a diamagnetic analogue, such as yttrium(III), to differentiate between diamagnetic and paramagnetic contributions to the chemical shifts. hzdr.de For instance, in the investigation of Eu(III) complexation with glucuronic acid, ¹H and ¹³C NMR spectra were recorded on high-resolution spectrometers (300 MHz and 700 MHz). hzdr.denih.govresearchgate.net The chemical shifts, reported in parts per million (ppm), are referenced to the solvent signal. nih.govresearchgate.net

The general procedure for forming these complexes for NMR analysis involves adding an aqueous solution of europium(III) chloride hexahydrate to a solution of the ligand. nih.gov The pH is carefully controlled during this process, typically adjusted to a specific value (e.g., 6.5) with a dilute base like sodium hydroxide. nih.gov The resulting solution is often stirred overnight to ensure complete complex formation. nih.gov For analysis, the complex is typically dissolved in a deuterated solvent such as D₂O. hzdr.de

A key aspect of analyzing the NMR spectra of paramagnetic complexes is the interpretation of the induced shifts. The large magnetic moment of the Eu(III) ion influences the magnetic field experienced by the ligand's protons, leading to significant changes in their resonance frequencies compared to the free ligand or its diamagnetic complex. These shifts provide valuable information about the proximity of specific protons to the metal center, aiding in the determination of the coordination geometry of the complex. hzdr.de

Thermogravimetric Analysis (TGA) for Hydration State and Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a critical technique for understanding the hydration state and thermal stability of this compound. By monitoring the mass of a sample as a function of temperature, TGA reveals distinct mass loss steps corresponding to dehydration and subsequent decomposition.

The thermal decomposition of EuCl₃·6H₂O is a multi-step process. Luminescence spectroscopy studies have identified the formation of several differently hydrated species, EuCl₃·nH₂O, where n can be 6, 3, 2, or 1, during the decomposition. iaea.orgosti.govoptica.org TGA coupled with differential scanning calorimetry (TGA-DSC) can identify endothermic peaks associated with these dehydration steps. A notable endothermic peak is observed around 85°C, corresponding to the loss of water molecules.

Heating the hexahydrate does not yield the anhydrous EuCl₃ directly; instead, an oxychloride is formed. wikipedia.org The complete decomposition pathway involves the initial loss of water molecules to form lower hydrates. Further heating leads to the formation of an intermediate compound, which has been proposed to be europium(III) hydroxychloride (Eu(OH)Cl₂), before the final decomposition to europium oxychloride (EuOCl). iaea.orgosti.govoptica.org This pathway is favored over the formation of a mixed EuOCl·2EuCl₃ product. iaea.orgosti.govoptica.org The decomposition of anhydrous EuCl₃ itself occurs at a much higher temperature, around 750°C.

The stability of europium compounds at high temperatures makes them suitable for high-temperature applications. The melting point of anhydrous europium(III) chloride is reported to be 632 °C, though it decomposes. wikipedia.org The hexahydrate form is stable under ambient conditions but is hygroscopic and will readily absorb atmospheric moisture. wikipedia.org

Table 1: Thermal Decomposition Stages of this compound

Temperature Range (°C)EventResulting Species
~85Initial DehydrationEuCl₃·nH₂O (n=3, 2, 1)
Higher TemperaturesFurther Dehydration & HydrolysisEu(OH)Cl₂
~750Decomposition of Anhydrous FormEuOCl

Morphological and Crystalline Arrangement Studies of Nanostructures

The investigation of europium-containing nanostructures relies heavily on advanced microscopy techniques to understand their morphology and crystalline arrangement. These studies are crucial for correlating the physical structure of the nanomaterials with their functional properties, such as luminescence.

For europium-based nanostructures, such as europium-doped zirconia (ZrO₂:Eu) nanocrystals, TEM images reveal the size and shape of the core nanoparticles and the subsequent core/shell structures. nih.gov For instance, ZrO₂:Eu cores can be synthesized, and then a shell of another material, like undoped ZrO₂ or HfO₂, can be epitaxially grown on their surface. nih.gov TEM analysis confirms the successful formation of these core/shell architectures and provides data for size distribution histograms. nih.gov

STEM provides even more detailed structural and compositional information. High-angle annular dark-field (HAADF)-STEM, or Z-contrast imaging, is particularly powerful for distinguishing between elements with different atomic numbers. This capability is crucial for confirming the core/shell structure in materials like ZrO₂/HfO₂ nanocrystals, where the heavier hafnium atoms in the shell will appear brighter than the zirconium atoms in the core. nih.gov The high resolution of modern STEM instruments, with some achieving pressures as low as 2 x 10⁻¹⁰ mbar, allows for atomic-resolution imaging, enabling the direct visualization of the crystalline lattice and any defects. uantwerpen.be

The synthesis of complex nanostructures often involves a stepwise self-assembly process, where pre-formed nanocrystals are used as building blocks. researchgate.net While the direct self-assembly of europium oxide nanocrystals into hydroxychloride nanostructures is a specific area of research, the general principles of two-step self-assembly are well-established for various nanomaterials. researchgate.net This approach allows for the creation of hierarchical and complex architectures that are not accessible through single-step methods. researchgate.net

In a typical two-step process, the initial nanoparticles, in this case, europium oxide, would be synthesized with controlled size and surface properties. In a subsequent step, these nanoparticles would be induced to assemble into a larger, ordered structure, potentially through changes in the solution conditions or the introduction of a templating agent. researchgate.net This method provides a high degree of control over the final morphology of the nanostructure.

The formation of europium(III) hydroxychloride (Eu(OH)Cl₂) has been identified as an intermediate in the thermal decomposition of this compound. iaea.orgosti.govoptica.org This suggests that under specific conditions, the controlled hydrolysis of a europium chloride precursor could be a viable route to synthesize europium hydroxychloride nanostructures. The self-assembly of pre-synthesized europium oxide nanocrystals in a chloride-containing, aqueous environment could potentially lead to the formation of such hydroxychloride nanostructures, driven by the thermodynamic favorability of this phase under certain conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental characterization technique used to confirm the elemental composition of a synthesized compound and to verify its purity. For this compound and its derivatives, this analysis is crucial to ensure the correct stoichiometry of europium, chlorine, and in the case of hydrated or complexed forms, other constituent elements.

The purity of commercially available this compound is often specified on a trace metals basis, with typical purities of 99.9% or 99.99%. sigmaaldrich.comthermofisher.comavantorsciences.com This high purity is essential for many of its applications, particularly in research and the fabrication of high-performance materials. For complexes synthesized from this compound, elemental analysis provides the definitive confirmation that the desired ligand has been successfully coordinated to the europium ion and allows for the determination of the metal-to-ligand ratio.

Various analytical techniques can be employed for elemental analysis. For the metallic elements, inductively coupled plasma atomic emission spectroscopy (ICP-AES) or inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive methods. For non-metallic elements like chlorine, carbon, hydrogen, and nitrogen (in the case of organic ligands), combustion analysis is a standard method.

The expected elemental composition of this compound (EuCl₃·6H₂O), with a molecular weight of 366.41 g/mol , can be calculated and compared with experimental results to confirm the identity and hydration state of the compound. sigmaaldrich.comnih.gov

Table 2: Theoretical Elemental Composition of this compound (EuCl₃·6H₂O)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
EuropiumEu151.961151.9641.47
ChlorineCl35.453106.3529.02
HydrogenH1.011212.123.31
OxygenO16.00696.0026.20
Total 366.43 100.00

Advanced Spectroscopic and Photophysical Investigations of Europium Iii Chloride Hexahydrate Systems

Luminescence Properties and Mechanisms

Europium(III) chloride hexahydrate, a hydrated inorganic compound with the formula EuCl₃·6H₂O, serves as a crucial precursor in the synthesis of various luminescent materials. sigmaaldrich.comwikipedia.org The luminescence of europium(III) complexes is characterized by sharp emission lines, a consequence of the Laporte-forbidden 4f-4f electronic transitions within the europium ion. osti.gov This section delves into the intricate details of its luminescence, exploring the spectral characteristics, quantum efficiency, and temporal decay of its excited states.

Emission Spectra Analysis and Characteristic Transitions (⁵D₀ → ⁷FJ)

The emission spectrum of europium(III) ions is dominated by a series of characteristic transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (J = 0, 1, 2, 3, 4). nih.govresearchgate.net These transitions, often referred to as ⁵D₀ → ⁷FJ, give rise to sharp, well-defined emission bands in the orange-red region of the visible spectrum. researchgate.net

The most intense of these is typically the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the coordination environment around the Eu(III) ion and is responsible for the brilliant red emission of many europium complexes. researchgate.net The intensity of this electric dipole-allowed transition is highly influenced by the symmetry of the ligand field. researchgate.netwpmucdn.com In contrast, the ⁵D₀ → ⁷F₁ transition is a magnetic dipole-allowed transition and its intensity is largely independent of the coordination environment, often serving as an internal standard. The relative intensities of the ⁵D₀ → ⁷F₂ and ⁵D₀ → ⁷F₁ transitions can therefore provide valuable information about the symmetry of the europium ion's coordination site.

The emission spectra of europium(III) complexes derived from this compound typically exhibit these characteristic transitions, with their precise wavelengths and relative intensities being modulated by the specific ligands coordinated to the europium ion. nih.govresearchgate.net For instance, the luminescence spectrum of EuCl₃·6H₂O itself shows these transitions, and their evolution during thermal decomposition can be used to identify different hydrated species. optica.org

Table 1: Characteristic Emission Transitions of Europium(III)
TransitionApproximate Wavelength (nm)Nature of TransitionRelative Intensity
⁵D₀ → ⁷F₀~580ForbiddenVery Weak
⁵D₀ → ⁷F₁~590Magnetic DipoleModerate
⁵D₀ → ⁷F₂~612-615Electric Dipole (Hypersensitive)Strong
⁵D₀ → ⁷F₃~650ForbiddenWeak
⁵D₀ → ⁷F₄~700Electric DipoleModerate

Excitation Spectra and Ligand Absorption Bands

Direct excitation of the Eu(III) ion is inefficient due to the forbidden nature of the f-f transitions, resulting in very low absorption coefficients. nih.gov To overcome this, a process known as the "antenna effect" or "sensitized luminescence" is employed. acs.org This involves the use of organic ligands that strongly absorb light, typically in the UV region, and then efficiently transfer this absorbed energy to the europium ion. osti.govnih.gov

The excitation spectrum of a europium(III) complex, therefore, often mirrors the absorption spectrum of the coordinating ligands. nih.govrsc.org By monitoring the characteristic emission of the Eu(III) ion (e.g., at the wavelength of the ⁵D₀ → ⁷F₂ transition) while scanning the excitation wavelength, one can map out the absorption bands of the ligands that are effective in sensitizing the europium luminescence. rsc.org The presence of broad bands in the excitation spectra corresponding to the ligand's absorption confirms that the energy transfer from the ligand to the Eu(III) ion is the primary mechanism for its emission. researchgate.net

Quantum Yield Determinations and Optimization Strategies

Several factors can influence the quantum yield. The presence of high-energy vibrational modes, such as O-H, C-H, or N-H oscillators, in the vicinity of the europium ion can lead to non-radiative de-excitation, thereby quenching the luminescence and lowering the quantum yield. nih.gov For this reason, rigorous dehydration of this compound is often a critical step in synthesizing highly luminescent complexes.

Optimization strategies for enhancing the quantum yield often focus on the design of the organic ligands. Key considerations include:

Triplet State Energy: The energy of the ligand's lowest triplet excited state (T₁) should be appropriately positioned above the ⁵D₀ emissive level of Eu(III) to facilitate efficient energy transfer. wpmucdn.com

Ligand Rigidity and Shielding: Rigid ligands can minimize non-radiative decay pathways, while bulky ligands can shield the Eu(III) ion from solvent molecules that can quench its luminescence. wpmucdn.com

Absence of Quenching Groups: The incorporation of groups that can quench the luminescence, such as certain azo groups, should be avoided. mdpi.com

Symmetry of the Coordination Sphere: Asymmetry around the Eu(III) ion can enhance the probability of the ⁵D₀ → ⁷F₂ transition, leading to stronger emission. mdpi.com

For instance, studies have shown that the quantum yield of europium complexes can be significantly influenced by the substitution pattern on the sensitizing ligand, with para-substituted complexes sometimes exhibiting much higher quantum yields than their ortho- or meta-substituted counterparts. nih.gov

Luminescence Lifetime Measurements

Luminescence lifetime (τ) is the average time the europium ion spends in the excited ⁵D₀ state before returning to the ground state. It is the reciprocal of the sum of the radiative and non-radiative decay rates. pwr.edu.pl Lifetime measurements are a powerful tool for probing the immediate environment of the Eu(III) ion.

The presence of water molecules directly coordinated to the europium ion provides an efficient non-radiative decay pathway through the O-H vibrations, leading to a significant shortening of the luminescence lifetime. pwr.edu.pl This effect is so pronounced that by measuring the luminescence lifetimes in both H₂O and D₂O (where the O-D vibrations are less effective quenchers), it is possible to determine the number of water molecules in the inner coordination sphere of the europium ion. pwr.edu.pl For example, the luminescence lifetime of Eu(III) in H₂O is around 110 microseconds, while in D₂O it increases to approximately 3980 microseconds. pwr.edu.pl

In europium complexes, the lifetime can vary significantly depending on the ligands and the solvent. nih.gov For example, in a series of europium(III) complexes with modified dipicolinic acid ligands, the lifetime was found to range from 1.16 to 2.90 milliseconds. nih.gov These measurements provide valuable insights into the complex's stability and the extent to which the europium ion is shielded from quenching species.

Table 2: Comparison of Europium(III) Luminescence Lifetimes
SystemLuminescence Lifetime (τ)Reference
Eu(III) in H₂O~110 µs pwr.edu.pl
Eu(III) in D₂O~3980 µs pwr.edu.pl
Europium(III) pyridine-2,6-dicarboxylate (B1240393) complexes1.16 - 2.90 ms nih.gov
[Eu(4-fba)₃(H₂O)₂]0.825 ms researchgate.net

Energy Transfer Mechanisms in Europium(III) Complexes

The bright luminescence of many europium(III) complexes is a direct result of efficient energy transfer from an organic ligand to the central metal ion. This process, known as the "antenna effect," is fundamental to the design of highly emissive lanthanide-based materials.

Antenna Effect and Sensitization Pathways from Organic Ligands to Europium(III) Ion

The antenna effect involves a three-step process:

Ligand Excitation: An organic ligand, or "antenna," absorbs incident light (usually UV), promoting it to an excited singlet state (S₁). wpmucdn.com

Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). wpmucdn.comnih.gov This spin-forbidden process is facilitated in lanthanide complexes by the heavy atom effect of the lanthanide ion. nih.gov

Energy Transfer: Finally, the energy is transferred from the ligand's triplet state to an appropriate excited state of the Eu(III) ion, which then relaxes via its characteristic f-f emission. wpmucdn.com

The dominant mechanism for this final energy transfer step in many europium complexes is the Dexter electron exchange mechanism. osti.govacs.org This mechanism requires a short distance between the donor (ligand) and acceptor (Eu(III) ion) and involves the simultaneous exchange of two electrons. nih.gov Studies using ultrafast optical and X-ray spectroscopy have provided direct experimental evidence for the Dexter mechanism being the primary pathway for populating the excited states of Eu(III) in certain complexes. osti.govacs.org In some cases, the energy transfer efficiency from the ligand triplet state to the Eu(III) ion can be close to unity. nih.gov

Role of Ligand Triplet States in Energy Transfer

The faint, parity-forbidden 4f-4f transitions in Eu³⁺ result in very low absorption coefficients. To overcome this, organic ligands are often employed to act as "antennas," absorbing light efficiently and transferring the excitation energy to the metal center. This sensitization process is predominantly mediated by the ligand's triplet state.

The general mechanism involves several steps:

Ligand Excitation: The organic ligand absorbs photons, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state undergoes a non-radiative transition to a lower-energy triplet state (T₁). nih.gov This spin-forbidden process is facilitated in lanthanide complexes by the heavy-atom effect of the europium ion, which enhances spin-orbit coupling. nih.gov

Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the Eu³⁺ ion, exciting it to one of its emissive levels, such as ⁵D₂, ⁵D₁, or ⁵D₀. nih.gov

The energy gap between the ligand's T₁ state and the accepting ⁵Dⱼ levels of Eu³⁺ is critical. An optimal energy gap is required to ensure efficient forward energy transfer while minimizing the probability of thermal back-energy transfer from the Eu³⁺ excited state to the ligand's triplet state. nih.govssau.ru Theoretical studies have identified the optimal triplet energy level for efficient sensitization to be in the range of 19,532 cm⁻¹ to 21,740 cm⁻¹. acs.org If the triplet state energy is too low, energy transfer to the Eu³⁺ ion becomes unavailable. acs.org

Quenching Mechanisms (e.g., by Coordinated Water Molecules, Impurities, Concentration Quenching)

The luminescence intensity of Eu³⁺ is highly susceptible to quenching from its immediate environment through various non-radiative de-excitation pathways.

Coordinated Water Molecules: The most common and efficient quenchers for Eu³⁺ luminescence are high-frequency oscillators, particularly the O-H vibrations of coordinated water molecules. ssau.ru The energy of the Eu³⁺ excited state (⁵D₀) can be non-radiatively dissipated by coupling with the vibrational overtones of these O-H bonds. This is why the luminescence lifetime of europium complexes is significantly longer in heavy water (D₂O) than in H₂O; the lower frequency of O-D vibrations results in a poorer energy match and less effective quenching. ssau.ru The number of water molecules in the first coordination sphere of the europium ion can be estimated based on the difference in luminescence decay rates in H₂O and D₂O. ssau.ru

Impurities: The presence of other metal ions can severely quench Eu³⁺ luminescence. For instance, Cu²⁺ ions can act as effective quenchers through non-radiative energy transfer from Eu³⁺ to Cu²⁺. rsc.org This process may involve the formation of an excited state complex (exciplex) or a classical collisional encounter, depending on the specific system. rsc.org Similarly, Fe³⁺ ions are known to be efficient quenchers.

Concentration Quenching: At high concentrations of Eu³⁺ ions, the emission intensity can decrease due to cross-relaxation energy transfer between adjacent ions. nih.gov An excited Eu³⁺ ion can transfer its energy to a nearby ground-state Eu³⁺ ion, resulting in both ions ending up in intermediate, non-emissive states. However, innovative strategies have been developed to mitigate this effect. In certain two-phase mixing red phosphors, creating distinct coordination environments (e.g., six- and eight-coordinated Eu³⁺ sites) can establish lattice interface barriers that block non-radiative transfer by increasing the average distance between luminescent centers, thereby inhibiting concentration quenching. nih.gov

Influence of Coordination Environment on Luminescence

The f-electrons of europium are well-shielded, yet the ligand field subtly influences the electronic transitions, providing a powerful tool for probing the coordination environment.

The emission spectrum of Eu³⁺ is characterized by several transitions from the ⁵D₀ excited state to the ⁷Fⱼ levels (J = 0, 1, 2, 3, 4). Among these, the ⁵D₀ → ⁷F₂ transition, typically observed around 612 nm, is an electric-dipole transition and is particularly "hypersensitive" to the local environment. utm.md Its intensity is strongly influenced by the symmetry of the coordination site. utm.md Conversely, the ⁵D₀ → ⁷F₁ transition is a magnetic-dipole transition whose intensity is largely independent of the coordination environment.

Therefore, the intensity ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition to the magnetic-dipole ⁵D₀ → ⁷F₁ transition (often denoted as R₂ or asymmetry ratio) serves as a reliable indicator of the symmetry around the Eu³⁺ ion. polyu.edu.hkua.pt

High Symmetry: If the Eu³⁺ ion occupies a site with a center of inversion, the ⁵D₀ → ⁷F₂ transition is strictly forbidden, and its intensity will be very low, resulting in a small R₂ value.

Low Symmetry: In a low-symmetry environment lacking an inversion center, the transition becomes allowed and its intensity increases dramatically, leading to a large R₂ value. utm.md

This "hypersensitivity ratio" is a cornerstone of using Eu³⁺ as a spectroscopic probe to gain insights into the structural details of complexes in various media. polyu.edu.hkua.pt

The nephelauxetic effect, meaning "cloud-expanding," describes the decrease in the inter-electronic repulsion (Racah parameter) of a metal ion's d- or f-orbitals upon forming a complex with ligands. wikipedia.orgdalalinstitute.com This effect is a direct manifestation of the covalent character in the metal-ligand bond. wikipedia.orgnumberanalytics.com As ligand orbitals overlap with the metal's f-orbitals, the electron cloud delocalizes and expands, reducing the repulsion between the f-electrons. scispace.comstackexchange.com

In the framework of Judd-Ofelt theory, the intensity of f-f transitions is described by three intensity parameters: Ω₂, Ω₄, and Ω₆. nih.govresearchgate.net The Ω₂ parameter is particularly sensitive to the nature of the metal-ligand bond and short-range coordination effects. researchgate.net A higher value of Ω₂ is often correlated with a greater degree of covalency in the Eu-ligand bond and a lower symmetry environment. researchgate.net Therefore, by analyzing the absorption spectra and calculating the Judd-Ofelt parameters, one can gain quantitative insight into the covalency and the nephelauxetic effect in Eu³⁺ complexes. Theoretical studies have successfully correlated the decrease in Slater-Condon parameters (related to inter-electronic repulsion) with spectral red shifts, providing a clear characterization of increasing covalency in the series from aquo to chloro complexes. scispace.com

Circularly Polarized Luminescence (CPL) Studies

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left- and right-circularly polarized light from a chiral luminescent sample. It is a powerful technique for studying the stereochemistry of chiral lanthanide complexes. The dissymmetry factor, glum, quantifies the extent of circular polarization in the emission.

Studies have shown that enantiopure Eu(III) complexes can exhibit significant CPL activity, with |glum| values reaching 0.20 to 0.40 in aqueous solutions. nih.govchemrxiv.org In some cases, the sign of the CPL signal can even be inverted by the binding of an external molecule, demonstrating the potential for creating highly specific chiroptical sensors. acs.org

Photochemical Reduction of Europium(III)

While stable in its trivalent state, Eu³⁺ can be photochemically reduced to the divalent state, Eu²⁺. This process is typically initiated by irradiating a solution of a Eu³⁺ salt with UV light. The reduction occurs via a charge-transfer (CT) band, where an electron is transferred from a ligand (like water, chloride, or an organic molecule) to the Eu³⁺ ion. tandfonline.comnih.gov

This photochemical reduction is highly dependent on experimental conditions. Key parameters include:

Irradiance: The rate and efficiency of reduction are critically dependent on the irradiance of the light source (expressed in mW/cm²). rsc.org Higher irradiances lead to shorter induction times and faster removal rates of Eu³⁺ from the solution. rsc.org A threshold irradiance of 2.7 mW cm⁻² was identified to achieve 50% europium removal in 36 hours in one study. rsc.org

Solvent: The choice of solvent significantly impacts the reduction. In alcohol media, reduction leads to the precipitation of insoluble EuCl₂. nih.govrsc.org The efficiency follows the trend: methanol (B129727) < ethanol (B145695) < isopropanol, which correlates with EuCl₂ solubility and the stability of intermediate radicals formed during the process. nih.govrsc.org

Additives: The presence of radical scavengers like formic acid or 2-propanol is often necessary to prevent the re-oxidation of Eu²⁺ and achieve high recovery yields. tandfonline.com

This photochemical separation technique is being explored for recycling europium from industrial waste, such as red lamp phosphors, offering a method with high efficiency (>97%) and purity. rsc.orgrsc.org

Table of Mentioned Compounds

Computational Chemistry and Theoretical Modeling of Europium Iii Chloride Hexahydrate Complexes

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Determination

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of electronic excited states and the simulation of electronic absorption spectra. rsc.org It is widely used to study the photophysical properties of molecules, including the luminescent complexes of europium.

For Europium(III) Chloride Hexahydrate, TD-DFT can be applied to investigate the excited states of the [Eu(H₂O)₆]³⁺ complex. While TD-DFT has known limitations in accurately describing the excited states of lanthanide ions due to the complex nature of their electronic structure (high multiplicity and strong spin-orbit coupling effects), it can still provide valuable qualitative insights. nih.gov

TD-DFT calculations on Eu(III) complexes with organic ligands have been used to determine the energies of the singlet and triplet excited states of the ligands, which is crucial for understanding the efficiency of the antenna effect. nih.gov In the case of the aqua ion, where the ligand does not participate in sensitization, TD-DFT can still be used to explore charge-transfer states and the influence of the solvent environment on the electronic structure of the excited states. More advanced computational methods that build upon DFT and TD-DFT, such as those including spin-orbit coupling, are often necessary for a quantitative description of the f-f transitions responsible for the luminescence of this compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of ions in solution at an atomic level. For this compound, MD simulations provide critical insights into the structure and dynamics of the hydration shell surrounding the Eu³⁺ ion. Studies on dilute EuCl₃ solutions have been conducted to determine the symmetry properties of the first hydration shell of the Eu³⁺ ion. These simulations reveal that the water molecules in the immediate vicinity of the europium ion adopt a specific, organized arrangement. The findings indicate that the first hydration shell is comprised of eight water molecules, which are approximately arranged in a square antiprism (D₄d) pseudo-symmetry. core.ac.uk While the oxygen atoms of these water molecules maintain a relatively regular structure, the orientation of the water molecules themselves can be less organized at room temperature. core.ac.uk

Modeling Solvation Dynamics in Various Media

The solvation behavior of the Eu³⁺ ion, derived from this compound, has been extensively modeled in various media beyond simple aqueous solutions, including mixed aqueous-organic solvents and ionic liquids. These studies are crucial for understanding how the solvent environment influences the coordination chemistry and, consequently, the properties of the europium complex.

In mixed solvents, a phenomenon known as preferential solvation is often observed, where the Eu³⁺ ion is selectively coordinated by one solvent component over the other.

Water-Methanol and Water-Dimethyl Sulfoxide (B87167) (DMSO): In water-methanol mixtures, Eu³⁺ is preferentially solvated by water across all solvent compositions. Similarly, in water-DMSO mixtures, DMSO is the preferred solvent for the Eu³⁺ ion. researchgate.net

Water-Dimethylformamide (DMF): The behavior in water-DMF mixtures is more complex. Eu³⁺ is preferentially solvated by DMF when the mole fraction of DMF is below 0.7, but it is preferentially hydrated by water in DMF-rich solutions. researchgate.net

The total solvation number of the Eu³⁺ ion also changes depending on the solvent. It decreases from nine in pure water to eight in pure DMSO and DMF, and further to seven in neat dimethylacetamide. researchgate.net

MD simulations have also explored the solvation of Eu³⁺ in "humid" room-temperature ionic liquids (ILs), which contain a small amount of water. In a [BMI][PF₆][H₂O] mixture, simulations show the significant role of water, which tends to coordinate preferentially to the cation, modifying the local environment. researchgate.net In "humid" C₄mimTf₂N, calculations indicate that Eu(III) can form fully hydrated Eu(H₂O)₉³⁺ complexes, similar to its state in pure water, with the ionic liquid's anion being displaced from the first coordination sphere by water molecules. researchgate.net

The following table summarizes the solvation characteristics of the Eu³⁺ ion in different solvent systems as determined by computational and experimental studies.

Solvent SystemPredominant Solvating SpeciesCoordination Number (CN)Observations
Pure WaterWater9Forms a stable hydration shell. researchgate.net
Water-MethanolWaterVariablePreferential hydration by water. researchgate.net
Water-DMSODMSO8 (in neat DMSO)Preferential solvation by DMSO. researchgate.net
Water-DMFDMF (<0.7 mole fraction), Water (>0.7 mole fraction)8 (in neat DMF)Complex preferential solvation behavior. researchgate.net
"Humid" Ionic Liquids (e.g., C₄mimTf₂N)Water9Forms fully hydrated complexes similar to those in pure water. researchgate.net

Advanced Multireference Methods for Energy Transfer Pathway Elucidation (e.g., CASSCF/PT2)

To accurately model the intricate electronic structure and energy transfer (EnT) processes in europium complexes, advanced ab initio computational methods are required. Due to the multiconfigurational nature of the f-electrons in the Eu³⁺ ion, single-reference methods are often inadequate. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (NEVPT2) or complete active space second-order perturbation theory (CASPT2), are essential for obtaining a precise description of the electronic states and potential energy surfaces involved in luminescence. nih.govacs.org

These methods allow for a detailed elucidation of the pathways by which energy is absorbed by the organic ligands (antennae) and subsequently transferred to the europium ion, leading to its characteristic emission. The CASPT2//CASSCF level of theory has been successfully employed to investigate the excited-state dynamics of europium complexes. nih.govacs.org In this approach, the geometries of the ground and excited states are optimized using CASSCF, and then single-point energy calculations are performed with CASPT2 to account for dynamic electron correlation, yielding more accurate energy levels. nih.govacs.org

Research using these methods has provided a comprehensive understanding of crossing-controlled energy transfer. nih.gov For instance, calculations can reveal how modifications to the ligand structure, such as introducing electron-acceptor groups, can create bright charge-transfer excitation states that facilitate efficient energy transfer to the Eu³⁺ center. nih.gov Furthermore, these calculations can accurately predict the metal-centered emission spectra. For the ⁵D₀ → ⁷F₂ transition in europium, CASPT2//CASSCF calculations have shown it to be a symmetry-allowed process, and have been used to compute the spin-orbit coupling (SOC) upon ligand-field perturbation, which is crucial for understanding the emission intensities. nih.govacs.org

The selection of the active space is a critical step in these calculations. A typical approach involves a balance between describing the electron transitions in the ligand's chromophores and including all configurations of the 4f electrons in the seven 4f orbitals of the Eu³⁺ ion (6e/7o). nih.govacs.org

The table below provides an example of the computational parameters used in such advanced theoretical studies on europium complexes.

ParameterSpecificationPurpose
Primary MethodCASSCF/CASPT2Provides an accurate description of multiconfigurational electronic states and dynamic electron correlation. nih.govacs.org
Active Space (Complexes)e.g., (12e/13o)Includes ligand chromophore orbitals and the seven 4f orbitals of Eu³⁺ (6e/7o) to model electronic transitions and metal-centered states. nih.govacs.org
Basis Set (Eu³⁺)Energy-consistent scalar-relativistic pseudopotentialsAccounts for the relativistic effects of the heavy europium ion. nih.govacs.org
Basis Set (Ligand Atoms)e.g., 6-31G*Standard basis set for describing the electronic structure of organic ligand atoms like C, H, O, N. nih.govacs.org
Geometry OptimizationState-averaged CASSCFObtains the optimized structures for ground and excited electronic states. nih.govacs.org
Energy CalculationCASPT2Refines the energies of the CASSCF-optimized structures to include dynamic electron correlation. nih.govacs.org

Complexation and Coordination Chemistry Research Involving Europium Iii Chloride Hexahydrate

Design and Synthesis of Novel Europium(III) Coordination Compounds

The synthesis of novel Europium(III) coordination compounds from Europium(III) chloride hexahydrate is a vibrant area of research, driven by the quest for materials with enhanced luminescent properties for applications in optoelectronics, bio-imaging, and sensing. A common strategy involves the reaction of this compound with organic ligands that can efficiently absorb energy and transfer it to the Eu(III) ion, a process known as the "antenna effect". researchgate.netens-lyon.fr

Researchers have successfully synthesized a variety of Eu(III) complexes using ligands such as β-diketonates, phenanthroline derivatives, and Schiff bases. For instance, ternary complexes have been prepared using β-diketonate ligands in conjunction with an ancillary ligand like 1,10-phenanthroline (B135089). rsc.orgrsc.org The synthesis often involves a simple complex reaction in a suitable solvent, where the stoichiometry between the europium salt and the ligands is carefully controlled. researchgate.net For example, a complex with the formula [EuCl2(Phen)2(H2O)2]Cl·H2O was obtained from a 1:2 molar ratio of this compound and 1,10-phenanthroline. researchgate.net

Another approach involves the synthesis of complexes with Schiff base ligands. These multidentate ligands can form stable complexes with the Eu(III) ion, and their electronic properties can be tuned by modifying their molecular structure. The synthesis of such complexes has been optimized by varying salts, solvents, and deprotonating agents, with one study finding that methanol (B129727), triethylamine, and triethylorthoformate provided the best results for forming light-yellow crystalline products. nih.gov

Furthermore, computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), is increasingly being used to predict the excited state properties of new phenanthroline-based complexes of Eu(III) before their synthesis. ens-lyon.fracs.org This allows for the rational design of ligands that are expected to result in complexes with viable antenna effects and desirable luminescent properties. ens-lyon.fracs.org

Table 1: Examples of Synthesized Europium(III) Complexes

Complex Type Precursors Key Features
Ternary β-diketonate This compound, β-diketonate ligands, 1,10-phenanthroline High decomposition temperatures, bright red light emission. rsc.orgrsc.org
Phenanthroline Derivative This compound, 1,10-phenanthroline Simple synthesis, forms [EuCl2(Phen)2(H2O)2]Cl·H2O. researchgate.net
Schiff Base Europium(III) salts, Salen-type ligands with 1,2,4-triazole (B32235) moieties Coordination via nitrogen and oxygen atoms confirmed by IR spectroscopy. nih.gov
Phenanthroline-based (Computationally Designed) Eu(III) with substituted phenanthroline ligands (e.g., –O–C6H5) and NO3¯ Luminescent quantum yield of about 24% in acetonitrile. ens-lyon.fracs.org

Ligand Design and Their Influence on Photophysical Properties

The design of the organic ligands coordinated to the Europium(III) ion is paramount in dictating the photophysical properties of the resulting complex. The ligand's ability to absorb UV light and efficiently transfer that energy to the Eu(III) ion's emitting levels is the cornerstone of the antenna effect, which is responsible for the intense luminescence of these compounds. researchgate.netens-lyon.fr

Key factors in ligand design that influence photophysical properties include:

Triplet State Energy: For efficient energy transfer to occur, the energy of the ligand's triplet excited state must be appropriately matched with the emitting level of the Eu(III) ion (approximately 17,300 cm⁻¹). rsc.org

Molar Absorption Coefficient: Ligands with large molar absorption coefficients have a strong ability to absorb light, which is the initial step in the luminescence process. rsc.org

Non-radiative Deactivation: The ligand structure can influence the rate of non-radiative decay processes that depopulate the excited states of the Eu(III) ion. Minimizing these non-radiative pathways is crucial for enhancing luminescence quantum yield. researchgate.netresearchgate.netrsc.org

Ligand Dissimilarity: Introducing a "symmetry breaker" ligand into a complex can enhance ligand dissimilarity and diversity, which has been shown to reduce the non-radiative decay rate and significantly boost the quantum efficiency. researchgate.net

For example, studies on Eu(III)–β-diketonate complexes have shown that the photoluminescence quantum yield can be tuned by systematically changing the ligands, which finely modifies the environment around the metal ion. researchgate.netrsc.org The introduction of different substituents on the ligands can alter their electronic properties and, consequently, the energy transfer efficiency. rsc.org Similarly, research on complexes with mercapto-triazole Schiff base ligands has demonstrated that these compounds exhibit strong characteristic emission in the red region, with the most intense peak at 618 nm corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. acs.org

The perturbation of the Eu³⁺ energy field by the coordinated ligands can also lead to an increase in the probability of certain electronic transitions, such as the hypersensitive ⁵D₀ → ⁷F₂ transition, resulting in a strong emission at around 617 nm. mdpi.com

Table 2: Influence of Ligand Design on Photophysical Properties of Europium(III) Complexes

Ligand Type Influence on Photophysical Properties Reference
β-diketonates Tunable photoluminescence quantum yield by modifying the ligand structure. researchgate.netrsc.org
Mercapto-triazole Schiff bases Strong characteristic red emission with the most intense peak at 618 nm. acs.org
Acetanilide Perturbs the parity state of the Eu³⁺ energy field, increasing the ⁵D₀ → ⁷F₂ transition probability. mdpi.com
Dissimilar Ligands Reduces the non-radiative decay rate, boosting quantum efficiency. researchgate.net

Host-Guest Chemistry and Intercalation in Materials

The incorporation of Europium(III) complexes into various host materials is a promising strategy for developing new functional materials with tailored properties. This host-guest chemistry approach can enhance the stability and processability of the luminescent complexes and can also lead to novel applications.

Crosslinked protein crystals, such as those of hen egg white lysozyme (B549824) (HEWL), offer a unique and precisely ordered host matrix for luminescent lanthanide complexes. rsc.orgrsc.org These crystals possess a periodic array of solvent channels that can accommodate guest molecules. researchgate.netrsc.orgrsc.org Researchers have developed a multi-stage protocol for the in situ synthesis of luminescent Eu(III) complexes within these protein crystals. rsc.org

The process typically involves first loading the crosslinked HEWL crystals with hydrophobic ligands, such as 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato (TTA) and 1,10-phenanthroline (phen), in an organic solvent like anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org Subsequently, the crystals are loaded with Eu(III) ions, leading to the formation of the luminescent complex [Eu(TTA)₃phen] within the protein matrix. researchgate.netrsc.orgrsc.org This method allows for the creation of hybrid materials that combine the photonic properties of the lanthanide complex with the ordered structure of the protein crystal. rsc.orgrsc.org These luminescent protein crystals have potential applications in biosensing. acs.org

Europium(III) complexes can be intercalated into the interlayer spaces of natural and synthetic clay minerals, such as montmorillonite (B579905) and hectorite, to create fluorescent nanohybrid materials. researchgate.net This is typically achieved through an ion exchange reaction, where the interlayer cations of the clay (e.g., Na⁺) are replaced by a cationic Europium(III) complex. researchgate.net

For instance, the complex [Eu(Phen)₂]³⁺ has been successfully intercalated into smectite clays (B1170129). researchgate.net The resulting nanohybrids retain the characteristic red emission of the europium complex, with the most intense peak corresponding to the ⁵D₀-⁷F₂ transition at approximately 617 nm. researchgate.net The luminescence intensity of these intercalated complexes can be influenced by the purity of the clay mineral, with synthetic clays like laponite showing significantly higher emission intensity compared to natural montmorillonite, which may contain quenching impurities. researchgate.net The sorption of Eu(III) onto clay minerals like montmorillonite is influenced by factors such as pH and temperature, with surface complexation becoming the dominant mechanism at higher pH values. wpmucdn.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a common starting material for the synthesis of luminescent coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands to form extended one-, two-, or three-dimensional structures. nih.govrsc.orgnih.gov

Europium-based MOFs are of particular interest due to their potential applications in areas such as sensing, catalysis, and lighting. researchgate.net The organic linkers in these frameworks can act as antennas, absorbing light and transferring the energy to the Eu(III) ions, resulting in the characteristic red luminescence. nih.gov The porosity of MOFs also allows for their use in sensing applications, where the luminescence can be quenched or enhanced in the presence of specific analytes. acs.orgnih.gov

The synthesis of Eu-MOFs is often carried out under solvothermal conditions, where Europium(III) salts are reacted with multitopic organic linkers, such as terephthalic acid derivatives. nih.govresearchgate.net The choice of organic linker and the reaction conditions can influence the resulting structure and, consequently, the photophysical properties of the MOF. For example, the introduction of different functional groups on the linker can tune the intrinsic luminescence properties of the Eu-MOF, affecting the lifetime, quantum yield, and emission intensity. nih.gov

Infinite coordination polymers (ICPs) of europium have also been synthesized. For instance, uniform Eu-ICP nanospheres have been fabricated using a one-pot solvothermal method with 1,4-benzenedicarboxylic acid as the organic linker. These nanospheres exhibit excellent water stability and pH-independent emission, making them suitable for applications such as fluorescent probes for phosphate (B84403) sensing in aqueous solutions.

Table 3: Characteristics of Europium-Based Coordination Polymers and MOFs

Material Synthesis Method Key Properties Potential Applications
Eu-MOFs Solvothermal Tunable luminescence, porosity, high surface area. researchgate.netnih.gov Sensing, catalysis, lighting. nih.govresearchgate.net
Eu-ICPs Solvothermal Uniform nanospheres, water stability, pH-independent emission. Fluorescent probes for sensing.

Electrochemical Characterization of Europium(III) Complexes

The electrochemical properties of Europium(III) complexes are of significant interest due to the accessibility of the Eu(II) oxidation state. The Eu³⁺/Eu²⁺ redox couple can be exploited in the design of responsive materials and sensors. Cyclic voltammetry is a key technique used to investigate the redox behavior of these complexes. researchgate.netnih.gov

The redox potential of the Eu³⁺/Eu²⁺ couple is highly dependent on the coordination environment of the europium ion. nih.gov The nature of the coordinating ligands can stabilize one oxidation state over the other. For instance, in a series of cyclen-based macrocyclic complexes, replacing carboxylate coordinating arms with glycinamide (B1583983) pendant arms resulted in positive shifts in the Eu³⁺/Eu²⁺ redox potentials, indicating an increased oxidative stability of the Eu(II) state. nih.gov This is attributed to the fact that Eu²⁺ is considered a softer metal ion than Eu³⁺ and thus prefers softer donor atoms. nih.gov

The electrochemical behavior of Eu(III) has also been studied in non-aqueous environments such as hydrophobic ionic liquids. researchgate.net In these media, the redox potential of the Eu³⁺/Eu²⁺ couple was found to be shifted to more positive values compared to aqueous solutions, suggesting that the Eu(II) state is more stable in the ionic liquid. researchgate.net

Furthermore, the luminescence of Europium(III) complexes can be modulated electrochemically. By applying a reduction potential, the Eu(III) ion can be converted to the non-luminescent (in the red region) Eu(II) ion, effectively "switching off" the red emission. rsc.org This electrofluorochromic behavior, which can be reversible, opens up possibilities for the development of novel display and security devices. rsc.org The electrochemical analysis of Eu-MOFs is also an emerging area, with implications for their use in electrocatalysis.

Applications in Advanced Materials Science

Luminescent Materials for Optoelectronics and Display Technologies

The intense and narrow-band red emission of europium(III) ions upon UV excitation makes Europium(III) chloride hexahydrate a critical component in the creation of luminescent materials for a variety of optoelectronic applications. chemimpex.comunibo.it

This compound is essential in manufacturing phosphors that generate red light, a crucial element for producing white light in both fluorescent lamps and light-emitting diodes (LEDs). chemimpex.com In the 1970s, the development of tri-phosphor fluorescent tubes, which utilized a europium-doped phosphor (Y₂O₃:Eu³⁺) for the red component, marked a significant advancement in efficient indoor lighting. core.ac.uk This technology offered good color rendering and dominated the market for decades. core.ac.uk

Modern phosphor-converted white LEDs also rely on europium for red emission to achieve high-quality white light with good color rendering. core.ac.uk Europium-based phosphors are valued for their ability to enhance the brightness and efficiency of these lighting solutions. chemimpex.com Research continues to focus on creating new europium complexes that can be efficiently excited by near-UV or blue light, which is necessary for their application in LEDs. core.ac.ukresearchgate.net The thermal stability of these phosphors is a critical factor, as LEDs can operate at temperatures up to 150°C. researchgate.net

Table 1: Key Europium-Doped Phosphors and Their Applications

PhosphorDopantApplicationKey Contribution
Y₂O₃Eu³⁺Fluorescent Lamps, CFLsRed light component for white light generation. core.ac.uk
YVO₄Eu³⁺Cathode Ray Tubes (CRTs)Provided bright red for early color televisions. core.ac.uk
Europium ComplexesEu³⁺Near UV-based LEDsRed light component for white light generation. researchgate.net

The vibrant and pure red light emitted by materials derived from this compound is fundamental to achieving a wide color gamut and enhanced color reproduction in display technologies. chemimpex.com The history of this application dates back to the 1960s with the development of europium-doped yttrium orthovanadate (YVO₄:Eu³⁺) as a red phosphor. core.ac.uk This innovation was a breakthrough for color television, enabling the bright and vivid colors that became standard in cathode ray tube (CRT) displays. core.ac.uk

The principle of using europium's sharp emission lines continues in modern display technologies. The narrow emission bands of Eu³⁺ ions are critical for producing highly saturated colors, which is essential for high-quality displays in televisions, computer monitors, and other electronic devices. chemimpex.compsu.edu

The unique luminescent signature of europium compounds, synthesized from this compound, makes them highly effective for security applications. chemimpex.com These materials are incorporated into security inks and markers that are invisible under normal lighting but reveal a distinct, high-visibility red fluorescence when exposed to ultraviolet (UV) light. chemimpex.com This property is famously used as a security feature in Euro banknotes to prevent counterfeiting. core.ac.uk The stability and reliability of europium-based fluorescent materials ensure their effectiveness in demanding security contexts. chemimpex.com

This compound is used in the synthesis of europium complexes that emit intense red light. edp-open.org These can be combined with complexes of other lanthanide ions, such as terbium(III) which emits green light, to create materials that produce white light. edp-open.org By mixing red-emitting europium complexes, green-emitting terbium complexes, and a blue-emitting component, it is possible to achieve white light emission under UV excitation. edp-open.org This approach allows for the tuning of the final color output by adjusting the ratio of the different lanthanide complexes. edp-open.org

Nanomaterial Synthesis and Applications

This compound serves as a vital precursor for the synthesis of a variety of luminescent nanomaterials and nanocomposites. chemimpex.comsigmaaldrich.com These nanomaterials are of great interest due to their high quantum yield, photostability, and large surface-to-volume ratio, which opens up new possibilities in various technological fields. researchgate.net

Researchers utilize this compound to create luminescent nanomaterials with specific properties. chemimpex.com For instance, rod-like phthalic europium(III) fluorescent complex nanorods with an average size of about 40 nm have been synthesized using a co-precipitation method. researchgate.net These nanorods exhibit the characteristic red luminescence of the Eu³⁺ ion under UV light and show good thermal stability. researchgate.net

Another approach involves creating silica-based europium fluorescent nanoparticles. In these materials, the europium chelate is covalently bonded within the silica (B1680970) structure, which prevents the luminescent dye from leaking, a crucial feature for applications in biological imaging and sensing. researchgate.net The synthesis of such nanomaterials often involves incorporating organic ligands that act as "antennas." These ligands absorb UV light efficiently and transfer the energy to the europium ion, which then emits its characteristic red light. psu.edu This "antenna effect" is a key strategy to overcome the otherwise inefficient light absorption of the europium ion itself. psu.edu

Table 2: Examples of Synthesized Europium-Based Nanomaterials

NanomaterialSynthesis MethodKey FeaturePotential Application
Phthalic Europium(III) Fluorescent Complex NanorodsCo-precipitationRod-like structure (~40 nm), red luminescence. researchgate.netBiological detection and imaging. researchgate.net
Silica-based Europium Fluorescent NanoparticlesCovalent binding-copolymerizationCovalent bonding prevents dye leakage. researchgate.netTime-resolved fluoroimmunoassays. researchgate.net

Europium-based Infinite Coordination Polymer Nanospheres

Europium-based infinite coordination polymer (Eu-ICP) nanospheres represent a novel class of materials with significant potential in various applications, particularly in sensing technologies. These nanospheres are synthesized through a facile one-step solvothermal method. rsc.org In a typical synthesis, europium ions act as the metallic nodes, which are linked together by organic ligands, such as 1,4-benzenedicarboxylic acid (H₂BDC), in a mixed solvent system like N,N-dimethylformamide (DMF) and ethanol (B145695). rsc.org A stabilizing agent, such as poly(vinylpyrrolidone) (PVP), is also utilized to control the size and morphology of the nanospheres. rsc.org

The resulting Eu-ICP nanospheres are uniform and amorphous, exhibiting unique fluorescent properties. rsc.org These nanospheres demonstrate excellent stability in water and their emission behavior is independent of pH. rsc.org A key application of these nanospheres is as a fluorescent probe for the detection of phosphate (B84403) ions in aqueous solutions. rsc.orgresearchgate.net The fluorescence of the Eu-ICP nanospheres is efficiently quenched in the presence of phosphate ions due to the strong coordination effect between the europium centers and the phosphate ions, which leads to the collapse of the nanosphere's structure. rsc.orgrsc.org This quenching mechanism allows for the reliable determination of phosphate concentrations, with a good linearity observed between the decrease in fluorescence intensity and the phosphate analyte content in the range of 2–100 μM. rsc.orgresearchgate.net The detection limit for phosphate has been estimated to be as low as 0.83 μM. researchgate.netrsc.org

Table 1: Synthesis and Properties of Eu-ICP Nanospheres

Parameter Description
Synthesis Method One-pot solvothermal technique rsc.org
Components Europium ions (metallic nodes), 1,4-benzenedicarboxylic acid (organic linkers), Poly(vinylpyrrolidone) (stabilizing agent), N,N-dimethylformamide-ethanol (mixed solvent) rsc.org
Structure Uniform, amorphous nanospheres rsc.org
Key Property Fluorescence, quenchable by phosphate ions rsc.orgresearchgate.net
Application Fluorescent probe for phosphate detection in aqueous solutions rsc.orgresearchgate.net

Integration into Polymer Composites (e.g., PMMA, Polylactide)

Europium(III) chloride and its complexes are integrated into various polymer matrices to create advanced composite materials with tailored optical and sensing properties. Two notable examples are poly(methyl methacrylate) (PMMA) and polylactide (PLA).

Polylactide (PLA) Composites:

Composite films have been fabricated using PLA doped with an amorphous Eu(III) complex. mdpi.com These films, produced by the spin-coating method, are virtually transparent in the visible and IR ranges and absorb UV light with high efficiency. mdpi.com The introduction of the europium complex imparts significant temperature sensitivity to the material's luminescence. mdpi.com As the concentration of the Eu(III) complex increases up to 20 wt%, the quantum efficiency, photostability, and temperature sensitivity of the luminescence are enhanced. mdpi.com The luminescence lifetime of these composites is also strongly affected by temperature; for a film with 20 wt% Eu(III), the lifetime decreases by nearly 15 times as the temperature increases. mdpi.com These PLA-Eu(III) composites have shown exceptional performance as luminescent thermosensors, with a peak relative sensitivity reaching as high as 20.1 %×K⁻¹, surpassing other known lanthanide-containing thermosensors for physiological temperature ranges. mdpi.com

Poly(methyl methacrylate) (PMMA) Composites:

Europium ions, often in the form of chelates, are used as dopants in PMMA to create luminescent optical fibers. researchgate.net Direct doping of europium ions into PMMA is challenging due to solubility issues. researchgate.net Therefore, europium is typically introduced as a coordination complex, or chelate. These Eu³⁺-doped PMMA materials exhibit intense red luminescence when excited by UV light, for instance, at 355 nm and 405 nm. researchgate.net An important advantage of using lanthanides like europium in PMMA is their freedom from photodegradation, a common issue with organic dyes. researchgate.net The luminescent properties of these materials make them suitable for applications in new light sources, optical amplifiers, and sensors. researchgate.net

Table 2: Comparison of Europium-Doped Polymer Composites

Polymer Matrix Europium Form Key Properties Primary Application
Polylactide (PLA)Amorphous Eu(III) complex mdpi.comHigh temperature sensitivity of luminescence, high quantum efficiency and photostability. mdpi.comLuminescent thermosensors mdpi.com
Poly(methyl methacrylate) (PMMA)Eu(III) chelate researchgate.netIntense red luminescence, resistance to photodegradation. researchgate.netLuminescent optical fibers, optical amplifiers, sensors researchgate.net

Optical Devices and Dopants in Advanced Materials

The characteristic sharp and intense emission of europium(III) ions makes them a crucial component in a variety of optical devices and as a dopant in other advanced materials.

This compound serves as a precursor for creating phosphors used in light-emitting diodes (LEDs) and fluorescent lamps, where it enhances brightness and color quality. Its luminescent properties are also exploited in security inks and markers that are visible under UV light.

In the realm of laser technology, europium-doped materials have been investigated for their potential in laser windows. For instance, the optical properties of europium-doped potassium chloride have been studied for applications in infrared laser windows. dtic.mil

Furthermore, europium(III) complexes are utilized to create photoactive thin films for organic light-emitting diodes (OLEDs). chemicalbook.com The integration of these complexes into polymer matrices or the creation of vitrified films of mesogenic lanthanide(III) β-diketonate complexes can lead to materials with intense monochromatic luminescence and high optical quality. These materials are being explored for use as the working media in various high-tech luminescent devices, including sensors for temperature and UV radiation, as well as light-conversion materials. researchgate.net

Applications in Biomedical Research

Luminescent Probes for Biological Imaging and Tracking

The intrinsic luminescence of europium-containing compounds makes them ideal candidates for use as probes in biological imaging. chemimpex.com Their ability to emit bright, long-lasting light when excited allows for the high-sensitivity tracking of biological processes.

While gadolinium-based contrast agents have been the standard in Magnetic Resonance Imaging (MRI), there is growing interest in developing alternatives to address concerns such as gadolinium retention in the body. Europium(III) complexes are being investigated as potential MRI contrast agents. nih.govappliedradiology.com Europium(III) is paramagnetic and can alter the relaxation times of water protons, a key principle of MRI contrast enhancement. nih.gov

Research has focused on the development of europium-based agents that work through a mechanism known as Chemical Exchange Saturation Transfer (CEST). In this approach, protons on the europium-containing molecule are selectively saturated with a radiofrequency pulse, and this saturation is then transferred to the surrounding water molecules, creating a detectable change in the MRI signal. nih.govappliedradiology.com The effectiveness of these agents can be fine-tuned by modifying the ligands that are coordinated to the europium ion. nih.gov The goal is to create dual-mode probes that combine the benefits of both fluorescence imaging and MRI, providing both high-resolution anatomical images and sensitive molecular information. nih.gov

Table 1: Comparison of Europium-based and Gadolinium-based MRI Contrast Agents

FeatureEuropium-based AgentsGadolinium-based Agents
Primary Mechanism Chemical Exchange Saturation Transfer (CEST) nih.govT1 Relaxation Time Shortening nih.gov
Advantages Potential for dual-mode (MRI/fluorescence) imaging, "switchable" contrast nih.govHigh relaxivity, widely established nih.gov
Challenges Lower relaxivity compared to gadolinium, requires specialized ligands nih.govConcerns about long-term tissue deposition appliedradiology.com

Europium complexes are valuable tools for cellular imaging due to their strong luminescence and long emission lifetimes. rsc.org These properties allow for time-gated imaging techniques that can reduce background autofluorescence from biological samples, leading to clearer and more detailed images.

Researchers have designed and synthesized various europium-doped nanoparticles and coordination complexes for cellular imaging. rsc.orgacs.org These probes can be tailored to target specific cellular compartments, such as the mitochondria or lysosomes, by attaching specific molecules to the europium complex. rsc.org This targeted approach enables the detailed study of cellular processes and the localization of the probes within the cell. rsc.org Confocal microscopy is a key technique used to visualize the distribution of these luminescent probes within cells. rsc.org

Europium-doped nanoparticles are being developed as multifunctional platforms for simultaneous drug delivery and imaging. nih.gov These nanoparticles can be loaded with therapeutic agents and their journey through the body and into cells can be tracked via their luminescence. nih.gov

One area of research involves the use of europium-doped fluorapatite (B74983) (Eu-FA) nanorods as carriers for anticancer drugs like doxorubicin. nih.gov Studies have shown that the release of the drug from these nanorods is pH-dependent, with faster release in the acidic environment of tumors. nih.gov The inherent fluorescence of the Eu-FA nanorods allows for real-time imaging of their uptake by cancer cells, confirming that the drug is reaching its target. nih.gov

Biocompatibility and Cytotoxicity Studies in Biological Systems

For any material to be used in a biological context, it is crucial to assess its safety and impact on living cells. Research on europium-containing compounds has included biocompatibility and cytotoxicity studies to evaluate their potential for in vivo applications.

Europium-doped fluorapatite nanorods have demonstrated biocompatibility similar to that of hydroxyapatite, a material commonly used in biomedical implants. nih.gov However, the cytotoxicity of europium complexes can be influenced by the other molecules (ligands) attached to the europium ion. nih.gov For instance, some europium(III) complexes containing intercalating ligands have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential as anticancer agents. nih.gov

Potential Therapeutic Applications

Beyond diagnostics, europium compounds are being explored for their direct therapeutic potential.

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Research has indicated that Europium(III) chloride may play a role in inhibiting the interaction between Aβ and cell membranes. nih.govnih.gov

Studies using techniques like Surface Plasmon field-enhanced Fluorescence Spectroscopy have shown that europium ions can bind to GM1 ganglioside-containing membranes. nih.gov This binding appears to block the interaction of Aβ with these membranes, thereby preventing the membrane permeation that is thought to be a source of cytotoxicity in Alzheimer's disease. nih.gov The proposed mechanism involves europium ions forming complexes with components of the cell membrane, which in turn alters the membrane surface and inhibits the binding of Aβ. nih.gov

Applications in Chemical Sensing and Environmental Monitoring

Environmental Sensors for Pollutants and Heavy Metals

The characteristic luminescence of Europium(III) is highly sensitive to its coordination environment, a feature that has been harnessed to create sensors for various environmental pollutants, including heavy metals.

Europium-based metal-organic frameworks (MOFs) have been developed as fluorescent probes for the selective and sensitive detection of lead ions (Pb²⁺) in aqueous solutions. One such sensor, a novel europium-MOF, demonstrated a very low limit of detection for Pb²⁺ at 0.42 μmol·L⁻¹ in an aqueous system. The sensing mechanism relies on the quenching of the Eu³⁺ luminescence upon interaction with lead ions. This high selectivity and sensitivity make it a promising tool for monitoring lead contamination in water.

Fluorescence Assays for Biosensing

The long-lived fluorescence of Europium(III) chelates is particularly advantageous in biological sensing, as it allows for time-resolved measurements that minimize interference from short-lived background fluorescence from biological matrices.

Europium-based coordination polymers have been engineered to act as fluorescent probes for Reactive Oxygen Species (ROS). fishersci.comnih.gov One study demonstrated that sulfur-tagged Europium(III) coordination polymers exhibit fluorescence that is selectively quenched by ROS. fishersci.com This allowed for the sensitive monitoring of ROS in both aerosols and living cells. fishersci.com The nanoparticles of these polymers were used for intracellular imaging of ROS, highlighting their potential in biological and environmental systems. fishersci.com

Furthermore, luminescent Europium(III) complexes have been successfully employed in the time-resolved fluorescence sensing of various pesticides. A probe based on a Eu(III)-8-allyl-3-carboxycoumarin complex was used to detect chlorpyrifos, crotoxyphos, and endosulfan. sigmaaldrich.com The interaction with these pesticides led to quenching of the europium luminescence, with different quenching mechanisms (dynamic and static) observed for different pesticides. sigmaaldrich.com Another study developed a time-resolved luminescence-based method using a europium-3-carboxycoumarin probe for the determination of methomyl, prometryne, and aldicarb, achieving detection limits in the micromolar range. forensicevents.com

Europium ProbeTarget PesticideDetection Limit (μmol L⁻¹)Quenching Mechanism
Eu(III)-8-allyl-3-carboxycoumarinChlorpyrifosNot SpecifiedDynamic
CrotoxyphosNot SpecifiedStatic
EndosulfanNot SpecifiedNot Specified
Europium-3-carboxycoumarinMethomyl4.80Static
Prometryne5.06Static
Aldicarb8.01Static

Oxygen Sensing Properties of Europium(III) Complexes

The luminescence of certain Europium(III) complexes is efficiently quenched by molecular oxygen, a property that forms the basis for optical oxygen sensors. New complexes bearing an 8-hydroxyphenalenone antenna have been shown to be particularly effective. These complexes absorb blue light and exhibit strong red luminescence with quantum yields of about 20%. rsc.orgasme.org Unlike many standard Eu(III) complexes, their luminescence is very efficiently quenched by oxygen, making them suitable for trace oxygen sensing. rsc.orgasme.org The narrow-band emission of the Eu(III) ion is advantageous as it helps to eliminate background light and autofluorescence, which is beneficial for applications like multi-analyte sensors and food packaging. rsc.orgasme.org

Phosphate (B84403) Sensing with Europium-based Probes

Europium-based probes have emerged as highly effective tools for the detection of phosphate ions in aqueous environments, which is crucial for monitoring water quality and preventing eutrophication. The sensing mechanism is typically based on the strong affinity and coordination between the europium center and phosphate ions. This interaction often leads to a change in the luminescence properties of the europium complex, most commonly fluorescence quenching.

One approach involves Europium-based infinite coordination polymer (Eu-ICP) nanospheres. These nanospheres exhibit excellent fluorescence that is efficiently quenched in the presence of phosphate. griffith.edu.au This system demonstrates a linear response to phosphate concentrations ranging from 2 to 100 μM, with a low detection limit of 0.83 μM. griffith.edu.au The probe shows high specificity for phosphate over other common ions. griffith.edu.au Another study utilized luminescent coordination polymer particles embedded into membranes for reusable phosphate sensing, achieving a detection limit of 1.52 μM and demonstrating stability over a wide pH range (3-10). mdpi.com The selectivity of these probes is a key advantage, stemming from the specific binding of phosphate to the europium ions. mdpi.com

Europium-based ProbeLinear Range (μM)Limit of Detection (μM)Key Features
Eu-ICP Nanospheres2 - 1000.83High selectivity, applicable in real water samples
Eu-TCA/GMF3 - 5001.52Reusable, stable in pH 3-10

Forensic Science Applications

The unique luminescent properties of europium compounds, including those derived from Europium(III) chloride hexahydrate, have found valuable applications in forensic science, particularly in the visualization of latent evidence.

A significant application is in the detection of latent fingerprints. The reaction product of ninhydrin (B49086) with amino acids present in fingerprint residues can be further treated with this compound. asme.orgastm.org This forms an organo-rare earth complex that exhibits strong, long-lived Eu³⁺ luminescence at 615 nm when excited with near-ultraviolet light, such as from an argon-ion laser. asme.orgastm.org The long lifetime (0.4 ms) of this emission allows for time-resolved imaging. asme.orgastm.org This technique is particularly powerful as it can reveal fingerprints on strongly fluorescent surfaces that would otherwise obscure the evidence when using conventional fluorescence methods. asme.orgastm.org

In another novel forensic application, research has been conducted on enriching ammunition powder with rare-earth elements, including europium. The analysis of inorganic gunshot residue (GSR) particles using scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM/EDS) can then identify the presence of these unique elemental markers. A study demonstrated that ammunition with different combinations and concentrations of europium and other lanthanides could be successfully identified from the resulting GSR particles, allowing the residue to be traced back to the specific ammunition used. nih.gov

Advanced Purification and Crystallization Studies of Europium Iii Chloride Hexahydrate

Methodologies for High-Purity Europium(III) Chloride Hexahydrate Synthesis

The predominant method for synthesizing high-purity this compound involves the reaction of high-grade europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). nih.govwikipedia.org This aqueous synthesis route is favored for its directness and scalability.

The process begins with the dissolution of europium(III) oxide powder in a concentrated solution of hydrochloric acid. To ensure the complete conversion and to prevent the formation of insoluble europium oxychloride (EuOCl), a common impurity, a minimum concentration of 6 M HCl is typically employed. The reaction mixture is stirred moderately while the temperature is gradually increased to approximately 60°C to facilitate the dissolution of the oxide without causing decomposition of the product. ens-lyon.fr

Following the complete dissolution of the europium oxide, the resulting solution is maintained at a constant temperature of 60°C for an extended period, often up to 10 hours, to promote the crystallization of well-defined EuCl₃·6H₂O crystals. ens-lyon.fr Shorter durations may lead to incomplete hydration or the formation of mixed-phase products. Once the crystallization is complete, the crystalline slurry is filtered, commonly using a Büchner funnel under reduced pressure. The collected crystals are then washed with cold ethanol (B145695) to remove any residual hydrochloric acid and subsequently air-dried. ens-lyon.fr

An alternative, though less common, method for producing the hexahydrate form is the controlled hydration of anhydrous europium(III) chloride (EuCl₃). This involves exposing the anhydrous salt to a high-humidity environment (75–85%). However, this method can introduce variability in the final hydration state and is generally less suitable for applications requiring the highest purity and stoichiometric precision. ens-lyon.fr

Purity assessment is a critical final step. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to detect and quantify trace impurities, particularly other lanthanide elements like samarium and gadolinium, with detection limits often below 0.1 ppm. Thermogravimetric Analysis (TGA) is employed to confirm the hexahydrate stoichiometry by measuring the mass loss corresponding to the six water molecules, which is theoretically 29.5%. ens-lyon.fr

Control of Crystal Morphology and Size

The morphology and size of this compound crystals are critical for their handling, reactivity, and application-specific performance. These characteristics are primarily controlled during the crystallization phase of the synthesis process. The key parameters influencing crystal growth are temperature, crystallization duration, and agitation rate. ens-lyon.fr

A systematic approach to optimizing these parameters allows for precise control over the final crystalline product. The temperature of the crystallization solution directly affects both the nucleation rate and the crystal growth rate. A constant temperature of 60°C has been identified as optimal for balancing these factors to yield well-defined crystals. ens-lyon.fr Temperatures below this optimum can significantly prolong the crystallization process, while higher temperatures risk partial dehydration of the hexahydrate, leading to structural impurities. ens-lyon.fr

The duration of the crystallization period is also crucial. A period of 10 hours at the optimal temperature is generally sufficient to achieve a high yield of completely hydrated crystals. ens-lyon.fr Extending the duration beyond this point does not typically result in a significant increase in yield. The agitation or stirring rate of the solution during crystallization influences the homogeneity of the solution and prevents the aggregation of growing crystals. A moderate agitation speed (200–300 rpm) is recommended to avoid the formation of large crystal clumps and to minimize mechanical stress that could lead to smaller, less-defined crystals. ens-lyon.fr

The table below summarizes the optimized parameters for controlling the crystal morphology and size of this compound during its synthesis.

ParameterOptimal ValueEffect of Deviation
Temperature60°C&lt;60°C: Prolonged crystallization; &gt;60°C: Partial dehydration
Duration10 hours&lt;10 hours: Incomplete yield; &gt;10 hours: No significant gain
Agitation200–300 rpmLower rpm: Crystal aggregation; Higher rpm: Mechanical stress

Single Crystal Screening for Macromolecular Crystallography

In the field of structural biology, X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and other macromolecules. A significant challenge in this method is the "phase problem," where the phase information of the diffracted X-rays is lost. One of the classic techniques to solve this problem is heavy-atom derivatization. nih.gov This involves introducing atoms of high atomic number (heavy atoms) into the protein crystal. nih.gov

Lanthanide ions, including europium(III), are particularly effective as heavy atoms due to their strong anomalous scattering signals. nih.govacs.org this compound is a common and convenient source of Eu³⁺ ions for this purpose. The process of introducing the heavy atom is known as derivatization, and the initial phase of finding suitable conditions is called screening.

Screening involves soaking the native protein crystals in a stabilizing solution (mother liquor) to which this compound has been added at various concentrations. nih.gov The goal is to find conditions where the Eu³⁺ ions diffuse into the crystal and bind to specific sites on the protein surface—typically to residues with negatively charged side chains like aspartate or glutamate—without disrupting the crystal lattice or the protein's native conformation. nih.gov

The screening process is empirical, and several parameters must be varied to find the optimal derivatization conditions. These parameters include the concentration of EuCl₃·6H₂O, the soaking time, the pH of the solution, and the temperature. A successful derivatization results in a crystal that diffracts X-rays well and provides a strong enough anomalous signal from the bound europium ions to determine the phases and, ultimately, the electron density map of the macromolecule. nih.gov

The following table outlines typical starting conditions and ranges for screening protein crystals with this compound for heavy-atom derivatization.

Screening ParameterTypical RangePurpose
EuCl₃·6H₂O Concentration1 - 10 mMTo achieve sufficient binding without causing crystal damage or non-specific binding.
Soaking TimeA few hours to several daysTo allow for diffusion of the ion into the crystal and binding to the macromolecule.
pHVariable (often near protein's pI)To influence the charge state of protein side chains and promote specific binding.
Temperature4°C or room temperatureTo control the rate of diffusion and binding, and to maintain crystal stability.

Q & A

Q. What analytical methods are recommended to determine the purity of europium(III) chloride hexahydrate in synthetic chemistry workflows?

Purity assessment requires a combination of techniques:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace metal impurities (e.g., other lanthanides) .
  • X-ray Diffraction (XRD) : Confirms crystallinity and matches the UCl₃-type structure (nine-coordinate Eu³⁺) .
  • Thermogravimetric Analysis (TGA) : Validates hydration state by measuring mass loss at 25–150°C (hexahydrate → anhydrous) .
  • Elemental Analysis : Verifies stoichiometry (Cl:Eu ratio) via combustion analysis .

Q. How should researchers handle the hygroscopic nature of this compound during experimental protocols?

  • Storage : Keep in airtight containers under dry argon or nitrogen at 0–6°C to prevent hydration/dehydration cycles .
  • Handling : Use a glovebox or controlled-atmosphere workstation to minimize air exposure .
  • Solubility : Dissolve in degassed water or ethanol immediately before use to avoid hydrolysis .

Q. What safety protocols are critical when working with this compound in aqueous systems?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for luminescent materials in photophysical studies?

  • Ligand Selection : Coordinate Eu³⁺ with β-diketonates (e.g., 2-thenoyltrifluoroacetone) to enhance luminescence via antenna effects .
  • Solvent Effects : Use aprotic solvents (e.g., DMF) to stabilize excited states and reduce non-radiative quenching .
  • Doping Strategies : Incorporate into silica or polymer matrices to improve quantum yield by minimizing solvent interactions .

Q. What experimental strategies resolve contradictions in reported luminescence quantum yields for Eu³⁺ complexes derived from this compound?

Discrepancies arise from:

  • Hydration State : Residual water molecules (O-H oscillators) quench luminescence; rigorously dehydrate via sublimation .
  • Counterion Effects : Replace chloride with nitrate to reduce inner-sphere quenching .
  • Measurement Conditions : Standardize excitation wavelengths (395 nm for ⁵L₆→⁷F₀ transitions) and use integrating spheres for absolute quantum yield determination .

Q. How does the coordination geometry of this compound influence its reactivity in catalytic applications?

  • Lewis Acidity : The UCl₃ structure (nine-coordinate Eu³⁺) enhances catalytic activity in Friedel-Crafts alkylation; monitor via in situ NMR .
  • Solvent Coordination : Polar solvents (e.g., THF) displace chloride ligands, altering reaction pathways .
  • Spectroscopic Probes : Use Eu³⁺’s ⁷F₀→⁵D₀ transitions as a structural probe via high-resolution emission spectroscopy .

Q. What methodologies are employed to analyze the thermal decomposition pathways of this compound?

  • TGA-DSC Coupling : Identify endothermic peaks at 85°C (water loss) and 750°C (anhydrous EuCl₃ decomposition) .
  • Mass Spectrometry (MS) : Detect gaseous byproducts (HCl, H₂O) during pyrolysis .
  • In Situ XRD : Track phase transitions from hexahydrate to α-EuCl₃ and β-EuCl₃ polymorphs .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound for reproducible studies?

  • Supplier Qualification : Source from vendors providing ICP-MS impurity profiles (e.g., ≤0.01% non-lanthanide metals) .
  • Pre-treatment : Recrystallize from ethanol/water mixtures (3:1 v/v) to standardize hydration .
  • Batch Characterization : Perform parallel TGA and XRD analyses for each synthesis lot .

Q. What advanced spectroscopic techniques are critical for probing this compound’s electronic structure?

  • Luminescence Lifetime Measurements : Resolve radiative/non-radiative decay pathways using time-resolved spectroscopy (µs–ms timescales) .
  • Electron Paramagnetic Resonance (EPR) : Detect Eu²⁺ impurities (<0.1%) in reduced samples .
  • Extended X-ray Absorption Fine Structure (EXAFS) : Map Eu-Cl bond distances and coordination numbers .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

  • Density Functional Theory (DFT) : Simulate ligand exchange energetics and predict spectroscopic transitions .
  • Molecular Dynamics (MD) : Model solvation dynamics in aqueous/ethanol mixtures .
  • Charge Density Analysis : Correlate Eu³⁺ polarizability with catalytic activity .

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